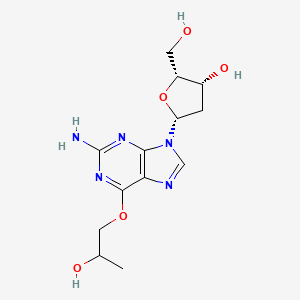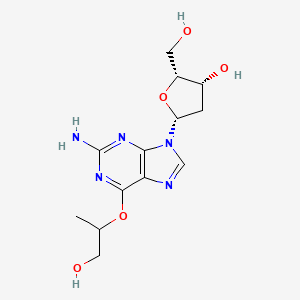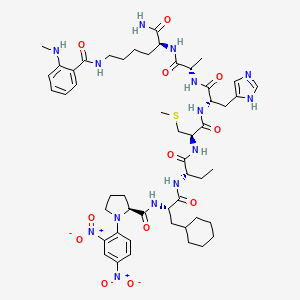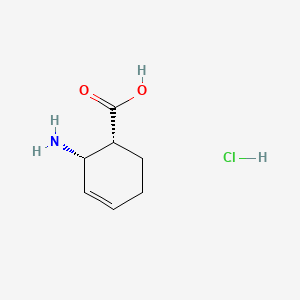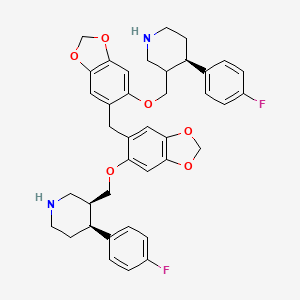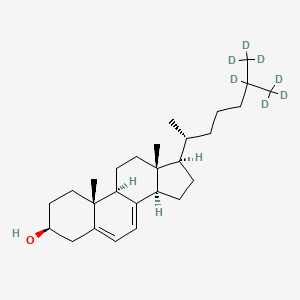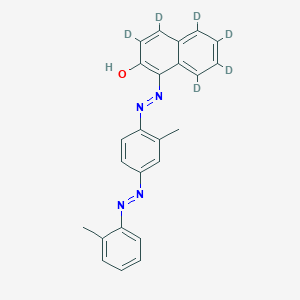
Chromoionophore XVII
説明
Chromoionophore XVII (C17) is a synthetic, water-soluble fluorescent dye used in a variety of scientific research applications. It is a member of the rhodamine family of fluorescent dyes, with a unique structure that makes it highly photostable and suitable for use in a variety of applications. C17 is a powerful tool for scientists to use in a variety of research areas, including cell biology, biochemistry, and molecular biology.
科学的研究の応用
Detrimental Changes in Composition of Ion-Selective Electrode and Optode Membranes
Phenoxazine dyes, including Chromoionophore XVII (referred to as ETH 5294), are utilized in chemical sensors for their color-changing properties in response to ion concentrations. Research by Langmaier and Lindner (2005) has shown that the stability of this compound in pH-sensitive membranes is affected by photochemical decomposition, influenced by light wavelength and the presence of certain anions. This study highlights the importance of considering the photochemical stability of chromoionophores in sensor applications (Langmaier & Lindner, 2005).
Monomolecular Layer Formation at the Air/Water Interface
This compound's ability to form stable Langmuir-Blodgett films has been studied by Ishii (2009), demonstrating its potential in creating sensitive layers for detecting changes in environmental conditions. The film's stability varies with the pH of the subphase, indicating its utility in pH-responsive applications (Ishii, 2009).
Quantitative Binding Constants in Solvent Polymeric Sensing Membranes
The binding properties of this compound and other chromoionophores have been characterized by Qin and Bakker (2002) in solvent polymeric membranes, providing crucial insights into their interactions with ions. This research is fundamental for developing more sensitive and selective ion sensors (Qin & Bakker, 2002).
Optical Detection of Anions
Kato, Kawai, and Hattori (2013) explored the anion-sensing properties of chromoionophores, including this compound, when immobilized on sol–gel silica films. Their work provides a foundation for developing chromoionophore-based sensors with enhanced selectivity for specific anions, such as acetate, demonstrating the versatility of this compound in sensor design (Kato, Kawai, & Hattori, 2013).
作用機序
Target of Action
Chromoionophore XVII, also known as 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt , is a type of chromoionophore Chromoionophores are a class of compounds that interact with specific ions in the environment
Mode of Action
Chromoionophores operate by binding to specific ions and undergoing a change in their optical properties This change can be measured, providing a means of detecting the presence and concentration of the target ions
Biochemical Pathways
Chromoionophores are typically used in ion-selective optodes, where they, along with an ionophore and an ion exchanger, are impregnated into a plasticized polymer phase to detect electrolytes such as Na+, K+, Ca2+, Mg2+, and Cl− in the sample
Pharmacokinetics
As a chromoionophore, it is likely to be lipophilic , which could influence its bioavailability and distribution.
Result of Action
The result of this compound’s action is a change in its optical properties when it binds to its target ions This change can be measured and used to detect the presence and concentration of the target ions
Action Environment
The action of this compound, like other chromoionophores, can be influenced by environmental factors. For example, the presence and concentration of target ions in the environment will directly affect the chromoionophore’s optical properties
Safety and Hazards
将来の方向性
Recent advances in ion-selective optical sensing, which includes Chromoionophore XVII, have focused on renovating the chromoionophores and detection modes to overcome the pH cross-response and to eliminate the background optical interference . Future challenges and research trends include the development of sensors based on solvatochromic dyes, alternative chromoionophores, photoswitchable sensors, upconverting nanoparticles, and luminescence decay time .
生化学分析
Biochemical Properties
Chromoionophore XVII is known for its role in ion-selective optodes . The complexation reaction does not directly result in an optical signal change, thus signal transducers are required for carrier-based ion-selective optical sensors .
Cellular Effects
The cellular effects of this compound are primarily related to its role in ion-selective optodes . These optodes have gained increasing interests in recent years owing to their potential use in ultrasmall spaces, such as the interior of a cell
Molecular Mechanism
The molecular mechanism of this compound involves its role as a signal transducer in ion-selective optodes .
特性
IUPAC Name |
potassium;1-hydroxy-4-[[4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S2.K/c21-9-10-28(23,24)13-7-5-12(6-8-13)19-20-16-11-17(29(25,26)27)18(22)15-4-2-1-3-14(15)16;/h1-8,11,21-22H,9-10H2,(H,25,26,27);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQBTLSWGJASRO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCO.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15KN2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746880 | |
| Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156122-91-7 | |
| Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromoionophore XVII | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


